molecular formula C19H22FN3O2 B6063218 {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol

{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol

Cat. No. B6063218
M. Wt: 343.4 g/mol
InChI Key: DCOPCUXGWBQFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves the inhibition of certain enzymes that are involved in the inflammatory and immune response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators. Moreover, it has been shown to enhance the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol. One of the directions is the development of new drugs based on this compound for the treatment of inflammatory and immune-related diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the development of new synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves several steps. The starting material is 4-fluorobenzyl chloride, which is reacted with 5-methyl-2-pyrazinecarboxylic acid to form the corresponding acid chloride. This is then reacted with piperidine to form the intermediate, which is further reduced to the final product using sodium borohydride.

Scientific Research Applications

{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities. Moreover, it has been shown to modulate the immune system and enhance the production of cytokines.

properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-10-22-17(11-21-14)18(25)23-8-2-7-19(12-23,13-24)9-15-3-5-16(20)6-4-15/h3-6,10-11,24H,2,7-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPCUXGWBQFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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